molecular formula C16H12FNO2 B2660374 4-Fluorophenyl (3-phenyl-5-isoxazolyl)methyl ether CAS No. 551921-34-7

4-Fluorophenyl (3-phenyl-5-isoxazolyl)methyl ether

Cat. No. B2660374
CAS RN: 551921-34-7
M. Wt: 269.275
InChI Key: CCGJLIBJNACBQA-UHFFFAOYSA-N
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Description

4-Fluorophenyl (3-phenyl-5-isoxazolyl)methyl ether is a chemical compound with diverse scientific applications. It is also known by other names such as 5-[(4-FLUOROPHENOXY)METHYL]-3-PHENYLISOXAZOLE .

Scientific Research Applications

Pharmaceutical Development

4-Fluorophenyl (3-phenyl-5-isoxazolyl)methyl ether is extensively studied for its potential in pharmaceutical development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug design and synthesis. Researchers explore its potential as an anti-inflammatory, analgesic, and antimicrobial agent .

Cancer Research

This compound is also investigated for its anticancer properties. Studies have shown that derivatives of isoxazole, the core structure of this compound, exhibit significant cytotoxic activity against various cancer cell lines. The fluorine atom enhances the compound’s stability and binding affinity to cancer-related targets, making it a promising candidate for developing new anticancer drugs .

Neuroprotective Agents

In the field of neurology, 4-Fluorophenyl (3-phenyl-5-isoxazolyl)methyl ether is researched for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable compound for developing treatments aimed at slowing down or preventing neurodegeneration .

Agricultural Chemistry

The compound is also applied in agricultural chemistry, particularly in the development of new pesticides and herbicides. Its ability to disrupt specific biological pathways in pests and weeds without harming crops makes it an attractive option for sustainable agriculture. Researchers focus on its efficacy and environmental impact to ensure it is safe for widespread use .

properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-13-6-8-14(9-7-13)19-11-15-10-16(18-20-15)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGJLIBJNACBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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